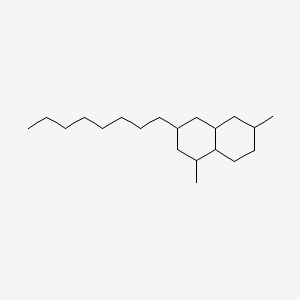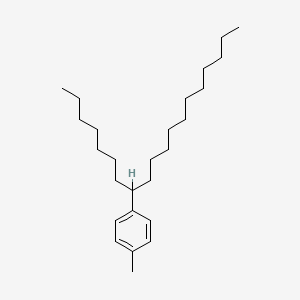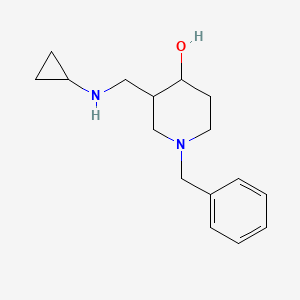
1-Benzyl-3-((cyclopropylamino)methyl)piperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-3-((cyclopropylamino)methyl)piperidin-4-ol is a compound belonging to the piperidine class of chemicals. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound features a benzyl group attached to the nitrogen atom, a cyclopropylamino group attached to the piperidine ring, and a hydroxyl group at the fourth position. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-((cyclopropylamino)methyl)piperidin-4-ol typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving primary amines and diols.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.
Attachment of the Cyclopropylamino Group: The cyclopropylamino group can be attached through reductive amination reactions involving cyclopropylamine and suitable aldehydes or ketones.
Hydroxylation at the Fourth Position: The hydroxyl group can be introduced through selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions and optimized reaction conditions to ensure high yield and purity. Catalysts and reagents are carefully selected to minimize side reactions and maximize efficiency .
化学反応の分析
Types of Reactions
1-Benzyl-3-((cyclopropylamino)methyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Benzyl halides, cyclopropylamines.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted piperidine derivatives.
科学的研究の応用
1-Benzyl-3-((cyclopropylamino)methyl)piperidin-4-ol has several scientific research applications:
作用機序
The mechanism of action of 1-Benzyl-3-((cyclopropylamino)methyl)piperidin-4-ol involves its interaction with specific molecular targets. For example, as a CCR5 antagonist, it binds to the CCR5 receptor on the surface of cells, preventing the entry of HIV-1 virus . This interaction involves the formation of a strong salt-bridge between the basic nitrogen atom of the compound and the receptor, as well as hydrophobic interactions with lipophilic groups .
類似化合物との比較
Similar Compounds
1-Benzyl-3-methyl-4-piperidone: Another piperidine derivative with similar structural features.
cis-1-Benzyl-3-methyl-piperidin-4-ol: A stereoisomer with different spatial arrangement of atoms.
1-Benzyl-3-((tert-butyldimethylsilyloxy)methyl)piperidin-4-ol: A derivative with a silyl-protected hydroxyl group.
Uniqueness
1-Benzyl-3-((cyclopropylamino)methyl)piperidin-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a CCR5 antagonist makes it particularly valuable in HIV research .
特性
分子式 |
C16H24N2O |
|---|---|
分子量 |
260.37 g/mol |
IUPAC名 |
1-benzyl-3-[(cyclopropylamino)methyl]piperidin-4-ol |
InChI |
InChI=1S/C16H24N2O/c19-16-8-9-18(11-13-4-2-1-3-5-13)12-14(16)10-17-15-6-7-15/h1-5,14-17,19H,6-12H2 |
InChIキー |
XYYKRIVQTTVEQY-UHFFFAOYSA-N |
正規SMILES |
C1CC1NCC2CN(CCC2O)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


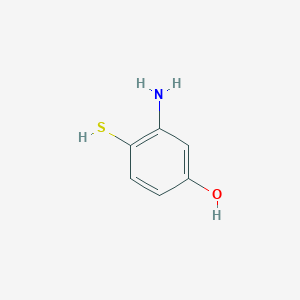
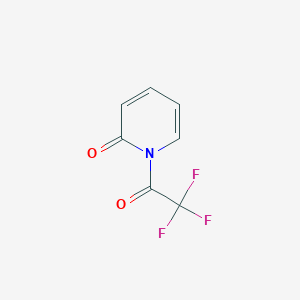
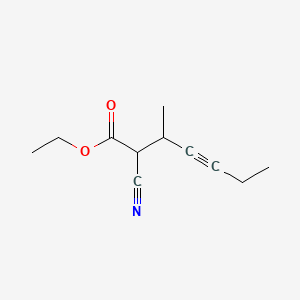
![2-(3,5-difluorophenyl)-N-[2-(ethyl-methyl-amino)-7-fluoro-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13948765.png)
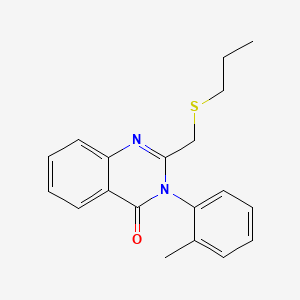
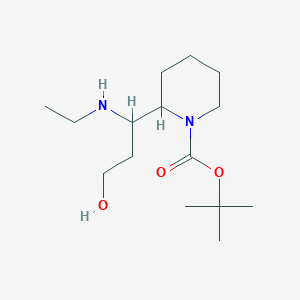
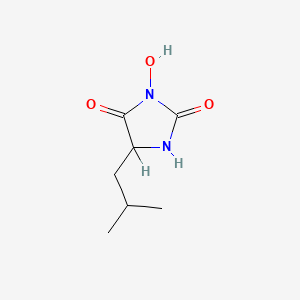
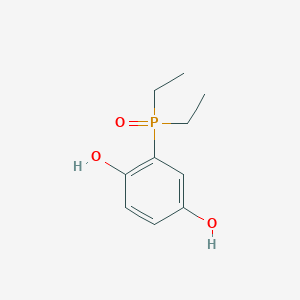
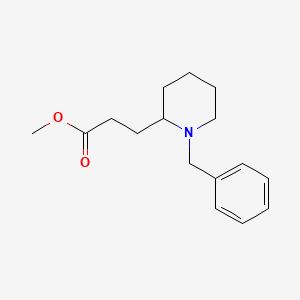
![Benzene, 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-](/img/structure/B13948784.png)
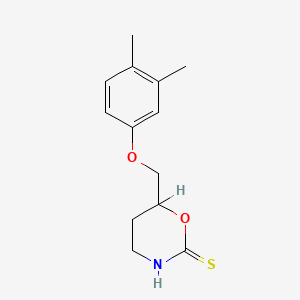
![3,5,6-Trimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13948804.png)
